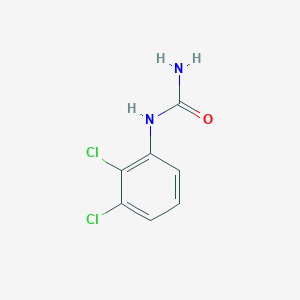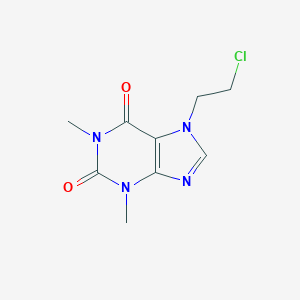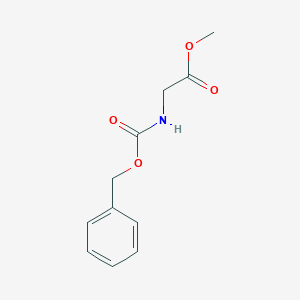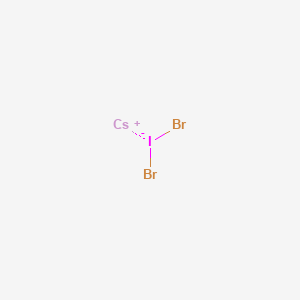
1-(2,3-Dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)urea is a biochemical compound that has been used as a building block in the synthesis of compounds with cytokinin-like activity . It is a solid substance with a molecular formula of C7H6Cl2N2O and a formula weight of 205.0 .
Synthesis Analysis
The synthesis of 1-(2,3-Dichlorophenyl)urea involves the use of arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . The reactions proceed to completion in less than 1 hour at room temperature .Molecular Structure Analysis
The molecular structure of 1-(2,3-Dichlorophenyl)urea is represented by the SMILES notation ClC1=C(Cl)C=CC=C1NC(N)=O . The InChi Code is InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) .Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)urea is a building block that has been used in the synthesis of compounds with cytokinin-like activity . It can also degrade and utilize fenuron, monuron, metobromuron, isoproturon, chlorbromuron, linuron, and chlortoluron as substrate for strain growth .Physical And Chemical Properties Analysis
1-(2,3-Dichlorophenyl)urea is a solid substance that is soluble in DMSO and Methanol .Safety And Hazards
Orientations Futures
Research has shown that 1-(2,3-Dichlorophenyl)urea can be degraded by an endophytic fungus Neurospora intermedia DP8-1 isolated from sugarcane, which has potential for remediating diuron-contaminated soils . Another study identified a new potential lead drug candidate, 1-((3 S,5 S,7 S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) for Acinetobacter baumannii .
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPHMOCGURMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)urea | |
CAS RN |
13142-51-3 |
Source


|
| Record name | 1-(2,3-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)



![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
